![molecular formula C20H32O4 B13399723 10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one](/img/structure/B13399723.png)
10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PGF2alpha-1,9-lactone is a lipid-soluble internal ester of prostaglandin F2alpha. It is a naturally occurring compound found in various species, including the fruit body and primordium of Ganoderma lucidum . The compound has a molecular formula of C20H32O4 and is known for its stability against hydrolysis by human plasma esterases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of PGF2alpha-1,9-lactone involves the conversion of prostaglandin F2alpha into its lactone form. This process typically includes the formation of an ester bond through intramolecular cyclization. The reaction conditions often require the presence of a dehydrating agent to facilitate the cyclization process .
Industrial Production Methods
Industrial production of PGF2alpha-1,9-lactone may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
Types of Reactions
PGF2alpha-1,9-lactone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of PGF2alpha-1,9-lactone include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of PGF2alpha-1,9-lactone depend on the type of reaction. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions often result in the formation of various esters and ethers .
Applications De Recherche Scientifique
PGF2alpha-1,9-lactone has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex prostaglandin analogs.
Biology: The compound is studied for its role in cellular processes, including cell proliferation and differentiation.
Medicine: PGF2alpha-1,9-lactone is investigated for its potential therapeutic effects in cardiovascular diseases and reproductive health.
Industry: The compound is utilized in the development of pharmaceuticals and as a biochemical reagent
Mécanisme D'action
PGF2alpha-1,9-lactone exerts its effects by binding to the prostaglandin F2alpha receptor. This interaction triggers a cascade of molecular events, including the activation of G protein-coupled receptors and downstream signaling pathways. The compound’s mechanism of action involves the regulation of gene expression and modulation of cellular activities such as inflammation and vascular homeostasis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to PGF2alpha-1,9-lactone include other prostaglandin analogs such as latanoprost, bimatoprost, and travoprost. These compounds share structural similarities and are used in various therapeutic applications .
Uniqueness
PGF2alpha-1,9-lactone is unique due to its stability against hydrolysis and its specific binding affinity to the prostaglandin F2alpha receptor. This makes it a valuable compound for research and therapeutic purposes, particularly in the fields of cardiovascular and reproductive health .
Propriétés
IUPAC Name |
10-hydroxy-9-(3-hydroxyoct-1-enyl)-4,5,8,8a,9,10,11,11a-octahydro-3H-cyclopenta[b]oxecin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O4/c1-2-3-6-9-15(21)12-13-16-17-10-7-4-5-8-11-20(23)24-19(17)14-18(16)22/h4,7,12-13,15-19,21-22H,2-3,5-6,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWMOTMHZYWJPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C2CC=CCCCC(=O)OC2CC1O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid; N-cyclohexylcyclohexanamine](/img/structure/B13399644.png)
![1-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}pyrrolidine-2-carboxylic acid](/img/structure/B13399647.png)
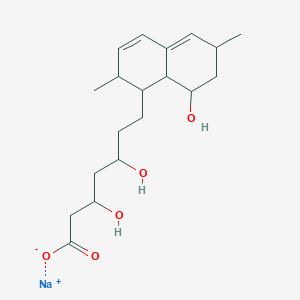
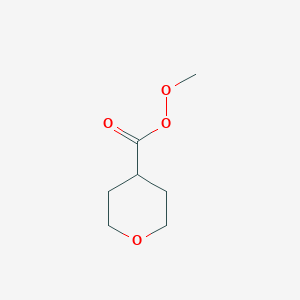



![[1-(3-Fluorophenyl)pyrrolidin-3-yl] 4-methylbenzenesulfonate](/img/structure/B13399684.png)
![2-[5-[1-[6-(3-Azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-(3-sulfopropyl)indol-1-ium-5-sulfonate](/img/structure/B13399695.png)
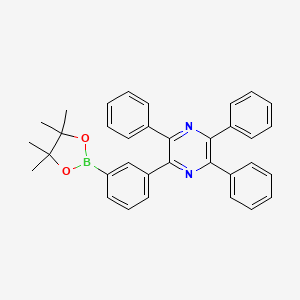
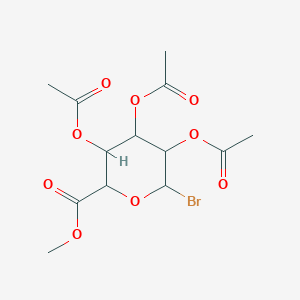
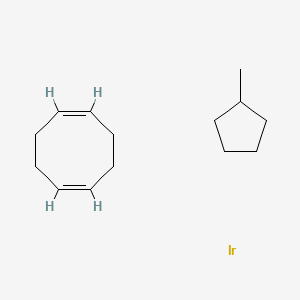
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one,3'-(b-D-galactopyranosyloxy)-6'-hydroxy-](/img/structure/B13399713.png)
